Head-to-Head Functional Potency Advantage Over Early-Generation mGlu1 Antagonists BAY 36-7620 and CPCCOEt
In a CHO-dhfr⁻ cell line expressing the rat mGlu1a receptor, R214127 inhibited glutamate-induced intracellular Ca²⁺ mobilization with an IC₅₀ of 21.6 ± 5.0 nM (n=4). In the identical assay system, BAY 36-7620 exhibited an IC₅₀ of 161 ± 38 nM (n=3) and CPCCOEt exhibited an IC₅₀ of 10.3 ± 0.8 μM (n=3) [1]. Accordingly, R214127 is approximately 8-fold more potent than BAY 36-7620 and 500-fold more potent than CPCCOEt, as determined by direct head-to-head comparison within a single experimental framework.
| Evidence Dimension | Inhibition of glutamate-induced Ca²⁺ mobilization (functional antagonism at rat mGlu1a receptor) |
|---|---|
| Target Compound Data | IC₅₀ = 21.6 ± 5.0 nM (R214127) |
| Comparator Or Baseline | BAY 36-7620 IC₅₀ = 161 ± 38 nM; CPCCOEt IC₅₀ = 10.3 ± 0.8 μM |
| Quantified Difference | ~8-fold superior to BAY 36-7620; ~500-fold superior to CPCCOEt |
| Conditions | CHO-dhfr⁻ cells stably expressing rat mGlu1a; glutamate (30 μM) stimulation; Ca²⁺ mobilization measured via FLIPR |
Why This Matters
This head-to-head data provides the most rigorous basis for selecting R214127 over BAY 36-7620 or CPCCOEt when a low-nanomolar functional antagonist is required in recombinant mGlu1a cell-based assays.
- [1] Lavreysen H, Janssen C, Bischoff F, et al. [³H]R214127: A Novel High-Affinity Radioligand for the mGlu1 Receptor Reveals a Common Binding Site Shared by Multiple Allosteric Antagonists. Mol Pharmacol. 2003;63(5):1082-1093. doi:10.1124/mol.63.5.1082 View Source
